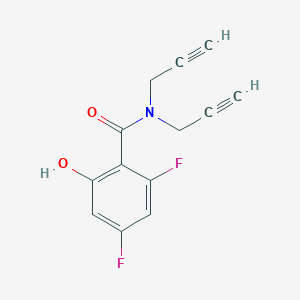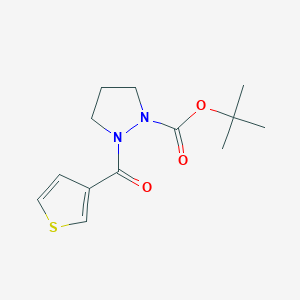![molecular formula C16H21N3O B6898914 2-methyl-5-[(2-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B6898914.png)
2-methyl-5-[(2-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-[(2-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole is a heterocyclic compound that features a quinoline and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[(2-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole typically involves the following steps:
Formation of the quinoline moiety: This can be achieved through the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.
Formation of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[(2-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-5-[(2-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-methyl-5-[(2-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole involves its interaction with various molecular targets:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits enzyme activity.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-[(2-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-thiadiazole: Similar structure but contains a sulfur atom in place of oxygen in the oxadiazole ring.
2-methyl-5-[(2-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-triazole: Contains an additional nitrogen atom in the ring structure.
Uniqueness
2-methyl-5-[(2-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole is unique due to its specific combination of quinoline and oxadiazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-methyl-5-[(2-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11(2)14-9-8-13-6-4-5-7-15(13)19(14)10-16-18-17-12(3)20-16/h4-7,11,14H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCQLOXVDIIFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2C(CCC3=CC=CC=C32)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
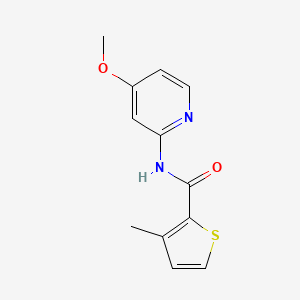
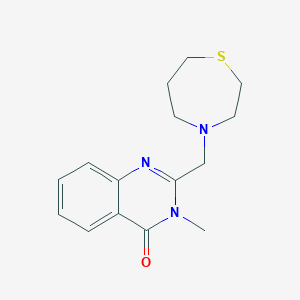
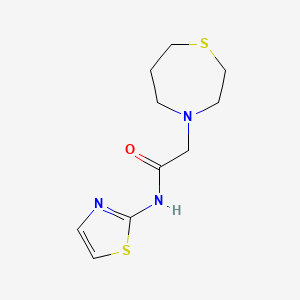
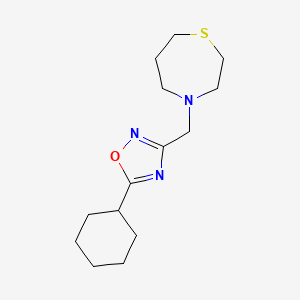
![4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,4-thiazepane](/img/structure/B6898856.png)
![2-(Cyclohexen-1-yl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone](/img/structure/B6898866.png)
![3-[(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,2-oxazole](/img/structure/B6898880.png)
![2-[(3-Bromo-2-methylphenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B6898883.png)
![(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(3-methylthiophen-2-yl)methanone](/img/structure/B6898892.png)
![4-chloro-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)-2-methylaniline](/img/structure/B6898897.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B6898917.png)
![Imidazo[1,2-a]pyridin-7-yl-(7-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B6898925.png)
